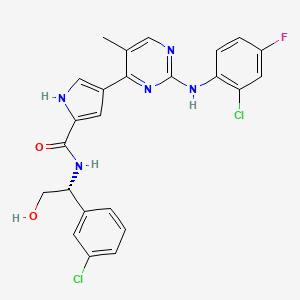
(R)-4-(2-((2-chloro-4-fluorophenyl)aMino)-5-MethylpyriMidin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxaMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, pyridonecarboxylic acids and their derivatives have shown significant antibacterial properties, indicating that compounds with similar structural features may also possess potent antibacterial or antifungal effects, suggesting a potential application in developing new antimicrobial agents (Egawa et al., 1984).
Cancer Research
Derivatives of pyrimidine, a core structure related to the compound , have been explored for their anticancer properties. Substituted pyrimidines have been identified as potent and selective kinase inhibitors, indicating that similar compounds could serve as leads for the development of cancer therapeutics (Schroeder et al., 2009). Additionally, novel synthetic pathways to create pyrimidine derivatives with potential kinase inhibitory activity have been developed, highlighting the relevance of such compounds in medicinal chemistry and oncology research (Wada et al., 2012).
Antitubercular and Antibacterial Activities
The design and synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives have demonstrated significant antitubercular and antibacterial activities. This suggests that compounds bearing a resemblance in structure might be explored for their potential in treating bacterial infections and tuberculosis, offering a promising area for further research (Bodige et al., 2019).
Kinase Inhibition for Therapeutic Applications
The discovery and development of selective inhibitors for the Met kinase superfamily, through the synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), illustrate the therapeutic potential of such compounds in treating diseases driven by dysregulated kinase activity. This area of research is highly relevant for the development of targeted cancer therapies (Schroeder et al., 2009).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
Propriétés
IUPAC Name |
4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVMXLIGHTZJC-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(2-((2-chloro-4-fluorophenyl)aMino)-5-MethylpyriMidin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxaMide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
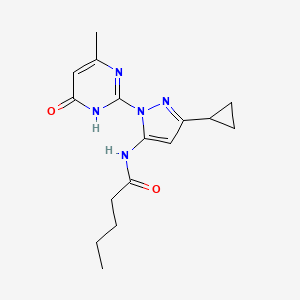
![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
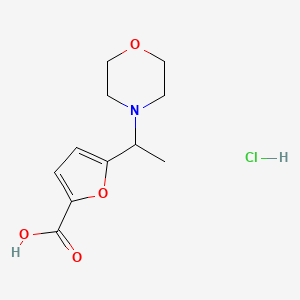
![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B2686391.png)
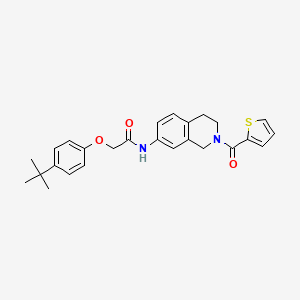
![methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2686394.png)
![2-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2686395.png)
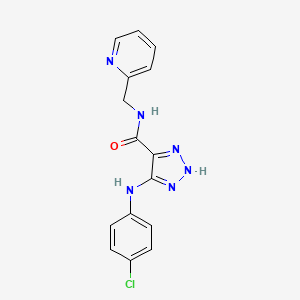
![N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2686397.png)